molecular formula C30H39N5O4S B11078553 1-{3-[5-{2-[(4-Ethoxyphenyl)amino]-2-oxoethyl}-4-oxo-3-(2-phenylethyl)-2-thioxoimidazolidin-1-yl]propyl}piperidine-4-carboxamide

1-{3-[5-{2-[(4-Ethoxyphenyl)amino]-2-oxoethyl}-4-oxo-3-(2-phenylethyl)-2-thioxoimidazolidin-1-yl]propyl}piperidine-4-carboxamide

Cat. No.: B11078553
M. Wt: 565.7 g/mol
InChI Key: OCVXEMJTCVBMOR-UHFFFAOYSA-N
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Description

1-{3-[5-{2-[(4-Ethoxyphenyl)amino]-2-oxoethyl}-4-oxo-3-(2-phenylethyl)-2-thioxoimidazolidin-1-yl]propyl}piperidine-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an ethoxyphenyl group, a thioxoimidazolidinyl group, and a piperidine carboxamide group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{3-[5-{2-[(4-Ethoxyphenyl)amino]-2-oxoethyl}-4-oxo-3-(2-phenylethyl)-2-thioxoimidazolidin-1-yl]propyl}piperidine-4-carboxamide typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may involve:

    Formation of the thioxoimidazolidinyl group: This step often involves the reaction of a suitable amine with a carbonyl compound under controlled conditions.

    Attachment of the ethoxyphenyl group: This can be achieved through nucleophilic substitution reactions.

    Formation of the piperidine carboxamide group: This step may involve the reaction of a piperidine derivative with a carboxylic acid or its derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-{3-[5-{2-[(4-Ethoxyphenyl)amino]-2-oxoethyl}-4-oxo-3-(2-phenylethyl)-2-thioxoimidazolidin-1-yl]propyl}piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the core structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce amines.

Scientific Research Applications

1-{3-[5-{2-[(4-Ethoxyphenyl)amino]-2-oxoethyl}-4-oxo-3-(2-phenylethyl)-2-thioxoimidazolidin-1-yl]propyl}piperidine-4-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may focus on its potential therapeutic applications, including drug development.

    Industry: The compound can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-{3-[5-{2-[(4-Ethoxyphenyl)amino]-2-oxoethyl}-4-oxo-3-(2-phenylethyl)-2-thioxoimidazolidin-1-yl]propyl}piperidine-4-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{3-[5-{2-[(4-Ethoxyphenyl)amino]-2-oxoethyl}-4-oxo-3-(2-phenylethyl)-2-thioxoimidazolidin-1-yl]propyl}piperidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C30H39N5O4S

Molecular Weight

565.7 g/mol

IUPAC Name

1-[3-[5-[2-(4-ethoxyanilino)-2-oxoethyl]-4-oxo-3-(2-phenylethyl)-2-sulfanylideneimidazolidin-1-yl]propyl]piperidine-4-carboxamide

InChI

InChI=1S/C30H39N5O4S/c1-2-39-25-11-9-24(10-12-25)32-27(36)21-26-29(38)35(20-13-22-7-4-3-5-8-22)30(40)34(26)17-6-16-33-18-14-23(15-19-33)28(31)37/h3-5,7-12,23,26H,2,6,13-21H2,1H3,(H2,31,37)(H,32,36)

InChI Key

OCVXEMJTCVBMOR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CCCN3CCC(CC3)C(=O)N)CCC4=CC=CC=C4

Origin of Product

United States

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